(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid
Description
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid is a chiral non-proteinogenic amino acid characterized by an acetic acid backbone substituted with an amino group and a 2,4-difluorophenyl ring at the α-carbon. Its molecular formula is C₈H₇F₂NO₂, with a molecular weight of 187.146 g/mol (CAS No. 240409-02-3) . The compound exists as the S-enantiomer, which is critical for its stereospecific interactions in biological systems. Key identifiers include ChEMBL ID CHEMBL382622, PubChem ID 124515, and DSSTox Substance ID DTXSID70371799 .
Structurally, the 2,4-difluorophenyl group introduces electron-withdrawing effects, influencing the compound’s acidity (pKa ~2.1 for the carboxyl group) and solubility. The amino group (pKa ~9.5) enables zwitterionic behavior in aqueous solutions, typical of α-amino acids. This compound is synthesized via stereocontrolled methods, such as iron-catalyzed 1,3-nitrogen migration, achieving 90% enantiomeric excess (ee) using (R,R)-FeBIPF₂ as a catalyst .
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
COIWYFIMAXMSKX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Classical Multi-step Synthesis
- Starting Material: 2,4-Difluorobenzaldehyde is the key precursor.
- Step 1: Conversion to Nitrile Intermediate
The aldehyde group is converted to a nitrile by reaction with hydroxylamine hydrochloride and sodium acetate, forming an oxime intermediate followed by dehydration. - Step 2: Reduction to Amine
The nitrile is reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst. - Step 3: Formation of the Amino Acid
The amine intermediate is reacted with chloroacetic acid to yield 2-Amino-2-(2,4-difluorophenyl)acetic acid. - Step 4: Hydrochloride Salt Formation
Treatment with hydrochloric acid converts the free amino acid to its hydrochloride salt for enhanced stability and solubility.
This route is scalable for industrial production, involving bulk synthesis in reactors, followed by purification through recrystallization or chromatography to achieve high purity.
Stereoselective Synthesis via Azanyl Esters and 1,3-Nitrogen Migration
- Formation of Azanyl Esters:
Carboxylic acids are converted into azanyl esters using N-Boc-protected hydroxylamine and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane. - Iron-Catalyzed 1,3-Nitrogen Migration:
An iron catalyst facilitates a 1,3-nitrogen migration, yielding the α-amino acid with stereocontrol favoring the (S)-enantiomer. - Reaction Conditions:
The reaction is typically conducted at low temperatures (e.g., −30°C) with solvents such as n-hexane/ethyl acetate containing 0.2% acetic acid. - Purification:
Enantiomeric excess is confirmed by HPLC, often achieving >90% ee.
This method provides a stereoselective route to the (S)-enantiomer, critical for applications requiring enantiopure compounds.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aldehyde to Nitrile | Hydroxylamine hydrochloride, sodium acetate | Formation of oxime intermediate |
| Nitrile Reduction | H2 gas, Pd catalyst | Mild conditions to avoid over-reduction |
| Amino Acid Formation | Chloroacetic acid | Nucleophilic substitution to form amino acid |
| Hydrochloride Salt Formation | HCl acid | Enhances solubility and stability |
| Azanyl Ester Formation | N-Boc-hydroxylamine, DCC, dichloromethane | Activation of carboxylic acid |
| 1,3-Nitrogen Migration | Iron catalyst, low temperature | Stereoselective amination |
| Purification | Recrystallization, chromatography, HPLC | Ensures enantiomeric purity and product quality |
Purification methods include recrystallization from suitable solvents and chromatographic techniques such as flash chromatography or preparative HPLC. Quality control involves:
- Enantiomeric Excess (ee) Determination: Using chiral HPLC or NMR techniques.
- Purity Assessment: By LC-MS and elemental analysis.
- Structural Confirmation: Via NMR spectroscopy and mass spectrometry.
Industrial production emphasizes rigorous quality control to meet research and pharmaceutical standards.
- The classical synthetic route is well-established and suitable for large-scale production but may require additional steps for enantiomeric resolution.
- The azanyl ester and iron-catalyzed nitrogen migration method offers a more direct stereoselective synthesis, reducing the need for chiral resolution steps.
- Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yield and stereoselectivity.
- Purification techniques are essential to achieve the high enantiomeric purity required for biological applications.
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Classical Multi-step Synthesis | 2,4-Difluorobenzaldehyde | Oxime formation → Nitrile reduction → Amino acid formation → Salt formation | Scalable, well-known chemistry | Requires multiple steps, possible racemization |
| Azanyl Ester & Nitrogen Migration | Carboxylic acid derivatives | Azanyl ester formation → Iron-catalyzed 1,3-nitrogen migration | High stereoselectivity, fewer steps | Requires specialized catalysts and conditions |
The preparation of (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid involves sophisticated synthetic strategies balancing yield, stereoselectivity, and scalability. Classical multi-step synthesis from 2,4-difluorobenzaldehyde remains a robust method for bulk production, while stereoselective approaches using azanyl esters and iron catalysis provide efficient access to the enantiopure (S)-form. Careful control of reaction parameters and purification techniques ensures the production of high-purity material suitable for advanced research and pharmaceutical applications.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid and amino groups enable direct participation in peptide synthesis. Reaction conditions vary based on target molecules:
Mechanistic Insight : The fluorine atoms at the 2- and 4-positions deactivate the phenyl ring, directing electrophilic attacks to the 5-position during coupling reactions.
Oxidation and Reduction
The amino acid backbone undergoes redox transformations under controlled conditions:
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Oxidation of amino group | KMnO₄ in acidic conditions | Nitro derivative (2-nitro-2-(2,4-difluorophenyl)acetic acid) | Yields depend on reaction time (60–75% at 6 hrs) |
| Reduction of carboxylic acid | LiAlH₄ in THF | 2-Amino-2-(2,4-difluorophenyl)ethanol | Requires anhydrous conditions to prevent side reactions |
Stereochemical Impact : Reduction preserves the (S)-configuration due to the rigidity of the fluorophenyl group .
Nucleophilic Substitution
The electron-deficient aromatic ring participates in selective substitutions:
Kinetic Studies : Second-order kinetics observed, with rate constants 1.5× higher for 5-position substitutions compared to 3-position.
Decarboxylation Reactions
Controlled thermal decarboxylation produces bioactive amines:
Stability and Side Reactions
-
Hydrolysis : The amide bond resists hydrolysis at pH 4–9 (t₁/₂ > 24 hrs at 25°C) but degrades rapidly under strong acidic (pH <2) or basic (pH >12) conditions .
-
Racemization : Heating above 200°C or prolonged exposure to alkaline media causes partial loss of chirality (Δee = 15–20%) .
Industrial-Scale Modifications
-
Continuous Flow Synthesis : Using microreactors with residence times <2 minutes improves yield (92% vs. 78% batch) and reduces racemization .
-
Crystallization : Ethanol/water mixtures (3:1) produce prismatic crystals with 99.5% purity, critical for pharmaceutical applications.
Comparative Reactivity with Analogs
| Compound | Reaction with KMnO₄ | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid | Nitro derivative formation | 0.45 |
| 2-Amino-2-(3,5-difluorophenyl)acetic acid | No oxidation under same conditions | N/A |
| Non-fluorinated phenylglycine | Over-oxidation to carboxylic acid | 0.89 |
Key Finding : Fluorine substitution at the 2- and 4-positions uniquely stabilizes the intermediate nitro compound, preventing further oxidation.
Scientific Research Applications
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid is a compound with diverse applications in chemistry, biology, medicine, and industry, largely due to its unique structural features. The presence of an amino group, a carboxylic acid, and a difluorophenyl moiety allows it to interact with biological targets, making it valuable in various scientific and industrial fields.
Scientific Research Applications
This compound hydrochloride has applications in chemistry, biology, and medicine. It can be used as a building block in synthesizing complex molecules and is studied for its effects on biological systems, including enzyme inhibition and receptor binding. It is also investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities, and in developing new materials and chemical processes.
Chemistry
This compound serves as a crucial building block in synthesizing more complex molecules. Its chemical reactions include oxidation, reduction, and substitution. The amino group can undergo oxidation to form a nitro group, while the carboxylic acid group can be reduced to an alcohol. The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate and hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Biology
The compound's potential effects on biological systems, including enzyme inhibition and receptor binding, are under study. Its interactions with specific molecular targets drive its biological activity. It has been shown to inhibit enzymes involved in metabolic pathways and exhibits binding affinity for neurotransmitter receptors, influencing synaptic transmission and neurochemical pathways. These interactions suggest potential therapeutic applications in neuroprotection and anti-inflammatory treatments.
Medicine
This compound is investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities. In vitro studies have assessed its cell viability using MTT assays, with certain derivatives exhibiting moderate cytotoxic effects on specific cancer cell lines. It has also demonstrated antiproliferative effects against several cancer cell lines, with some derivatives showing IC50 values ranging from 0.04 to 0.4 μM against HCT-116 and EA.hy926 cells. Additionally, treatment with the compound resulted in G2/M phase arrest in melanoma cells, suggesting its potential role in disrupting mitotic processes.
This compound hydrochloride is of interest in medicinal chemistry because of its structural features and potential biological activities. The difluorophenyl moiety contributes to its lipophilicity and ability to interact with biological targets, and the presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially altering their activity.
Enzyme Inhibition
The compound inhibits certain enzymes involved in metabolic pathways, leading to altered physiological responses. Research indicates that it exhibits anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Molecular docking studies suggest strong interactions with the active site of COX-2, indicating potential therapeutic applications in inflammatory diseases.
Receptor Binding
It exhibits binding affinity for neurotransmitter receptors, influencing synaptic transmission and neurochemical pathways. Preliminary studies suggest that this compound may influence dopamine receptor activity, which is critical for treating neurological disorders. Enhanced binding to dopamine receptors could lead to improved mood regulation and cognitive function.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces pro-inflammatory cytokine production in human cell lines, with an effective concentration (EC50) lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Neuropharmacology
Studies involving animal models indicated that administering this compound led to increased dopamine levels in the brain, correlating with improved behavioral outcomes in tests for anxiety and depression.
Structure-Activity Relationship (SAR)
Modifications to the difluorophenyl or methylamino groups can alter biological activity. For example, methyl group substitution can reduce activity, while fluorine substitution can enhance activity. The following table illustrates how specific structural changes can impact the potency and selectivity of the compound against biological targets:
| Compound Variation | Biological Activity | IC50 (µM) |
|---|---|---|
| Parent Compound | Anti-inflammatory | 25 |
| Methyl Group Substitution | Reduced Activity | 50 |
| Fluorine Substitution | Enhanced Activity | 10 |
Mechanism of Action
The exact mechanism of action is context-dependent. In anticonvulsant research, it may involve modulation of neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-2-amino-2-(2,4-difluorophenyl)acetic acid with structurally related compounds, emphasizing substituent effects, stereochemistry, and biological activities.
Fluorophenyl Substituted Amino Acids
- Key Insight : Fluorine substitution at 2,4-positions maximizes steric and electronic effects, enhancing binding to hydrophobic pockets in enzymes or receptors. The S-configuration is critical for activity in chiral environments .
Heterocyclic Analogues
- Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid): Replaces the difluorophenyl group with a 3-hydroxyisoxazole ring. Acts as a potent neurotoxin via glutamate receptor agonism, unlike the difluorophenyl derivative, which lacks reported neurotoxic activity .
Chlorinated and Methoxy Derivatives
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Chlorine atoms at 2,4-positions and an alkyne side chain. Exhibits collagenase inhibition (IC₅₀ = 1.48 mM) due to π-π interactions with Tyr201 and hydrogen bonding to Gln215 .
- (2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic acid: Methoxy groups (electron-donating) instead of fluorine. Lower acidity (pKa ~4.5 for carboxyl group) compared to fluorinated analogues, altering solubility and membrane permeability .
Trifluoromethyl and Ester Derivatives
- (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid: CF₃ group (stronger electron-withdrawing than F) increases acidity (pKa ~1.8) and lipophilicity. Used in protease inhibitor design .
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Esterified carboxyl group improves bioavailability. A prodrug form for enhanced blood-brain barrier penetration .
Biological Activity
(S)-2-Amino-2-(2,4-difluorophenyl)acetic acid, also known as difluorophenylalanine, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.
This compound is characterized by the presence of two fluorine atoms on the phenyl ring at the 2 and 4 positions. This substitution pattern can significantly influence its chemical reactivity and biological interactions. The compound's molecular formula is , and it has a molecular weight of approximately 189.14 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and inflammation.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes . The dual inhibition of these enzymes suggests that this compound could serve as an anti-inflammatory agent.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes with IC50 values comparable to established anti-inflammatory drugs like Meloxicam. This suggests that this compound could be a promising candidate for developing new anti-inflammatory therapies .
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The observed GI50 values were 0.69 µM for U2OS and 0.70 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.
- Neuroprotective Studies : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through modulation of signaling pathways related to apoptosis and inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-2-(2,4-difluorophenyl)acetic acid, and how is enantiomeric purity ensured?
- Methodology : The compound can be synthesized via stereoselective 1,3-nitrogen migration using a tert-butyl carbamate precursor and catalytic (R,R)-FeBIPF₂ (2 mol%) at –30°C for 16 hours. Enantiomeric purity (90% ee) is confirmed via HPLC with a Daicel Chiralpak IG column (mobile phase: n-hexane/iPrOH = 9:1 + 0.1% TFA; flow rate: 1.0 mL/min; UV detection at 210 nm) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Chirality : Chiral HPLC (as above) or polarimetry.
- Structural Confirmation : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate functional groups (e.g., carboxylic acid, amino).
- Purity : Reverse-phase HPLC or LC-MS with C18 columns .
Q. How does the fluorine substitution pattern influence physicochemical properties?
- Methodology : Compare logP (lipophilicity), pKa (acid-base behavior), and solubility profiles with analogs (e.g., 4-fluoro vs. 2,4-difluoro derivatives) using computational tools (e.g., MarvinSketch) or experimental titration. Fluorine’s electron-withdrawing effects may alter hydrogen-bonding capacity and metabolic stability .
Advanced Research Questions
Q. How can low enantiomeric excess (ee) in catalytic asymmetric synthesis be addressed?
- Methodology :
- Catalyst Optimization : Screen alternative chiral catalysts (e.g., Ru or Ir complexes) or adjust ligand-to-metal ratios.
- Reaction Conditions : Lower reaction temperatures (e.g., –40°C) or use additives (e.g., TMP) to suppress racemization.
- Workup : Employ dynamic kinetic resolution (DKR) with enzymes (e.g., nitrilases) to enhance stereoselectivity, as demonstrated for structurally similar phenylglycine derivatives .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Purity Verification : Re-analyze compound batches for trace impurities (e.g., diastereomers, residual solvents) via LC-MS.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for fluorine’s pH-dependent effects in biological buffers.
- Computational Docking : Model interactions with target proteins (e.g., collagenase) to identify critical binding motifs, as shown for dichlorobenzyl analogs with IC₅₀ values <2 mM .
Q. How do structural modifications (e.g., fluorination patterns) affect target engagement?
- Methodology : Synthesize analogs (e.g., 2-fluoro, 3-fluoro) and evaluate inhibitory potency via enzyme kinetics (e.g., Ki measurements) or cellular assays. For example, replacing 2,4-difluoro with 2,6-difluoro in collagenase inhibitors altered π-π interactions with Tyr201, reducing activity by 30% .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the compound’s metabolic stability?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
- Isotope Labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways.
- Computational Prediction : Apply ADMET software (e.g., SwissADME) to estimate cytochrome P450 interactions .
Q. What are best practices for reconciling conflicting crystallography and NMR data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
